4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione
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Description
4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione , also known by its IUPAC name (1R,5S)-4-oxa-7-thia-1-azabicyclo[3.2.1]octane 7,7-dioxide , is a heterocyclic compound. Its molecular formula is C5H9NO3S . This compound features a bicyclic structure with a seven-membered ring containing oxygen and sulfur atoms. It is of interest due to its potential biological activities and synthetic applications .
Synthesis Analysis
Research on the synthesis of this compound is ongoing. Various synthetic methodologies have been explored to construct this scaffold. For instance, enantioselective approaches have attracted attention, especially considering its relevance as a core structure in tropane alkaloids .
Molecular Structure Analysis
The compound’s molecular structure consists of a seven-membered ring with an oxygen atom (4-oxa) and a sulfur atom (thia). The stereochemistry is specified as (1R,5S) , indicating the configuration of the chiral centers within the ring. The 7,7-dioxide moiety adds further complexity to the structure .
Chemical Reactions Analysis
Studies have investigated the reactivity of this compound. Researchers have explored its reactions with various reagents, functional groups, and catalysts. These investigations aim to uncover its synthetic versatility and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-oxa-7λ6-thia-1-azabicyclo[3.2.1]octane 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)4-5-3-6(10)1-2-9-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPREEXVTMLISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CN1S(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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